Benzo[f][4,7]phenanthroline
Description
Historical Development of Benzo[f]phenanthroline Research in Chemical Sciences
The exploration of benzo[f] researchgate.netaxcendcorp.comphenanthroline is intrinsically linked to the broader history of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues, known as aza-PAHs. Initial investigations into aza-PAHs were often driven by their identification in coal tar and their relevance to environmental science. However, the unique electronic and coordination properties conferred by the nitrogen atoms soon spurred dedicated synthetic and characterization efforts.
Significance of Benzo[f]phenanthroline within Polycyclic Azaheteroarene Chemistry
Benzo[f] researchgate.netaxcendcorp.comphenanthroline holds a significant position within the field of polycyclic azaheteroarene chemistry due to its distinct structural and electronic features. As a nitrogen-containing heterocyclic compound, it possesses a planar, fused aromatic system with two phenanthroline moieties. This structure imparts unique electronic and steric properties. The presence and position of the nitrogen atoms introduce a dipole moment and create sites for metal coordination, making it a valuable ligand in coordination chemistry. rsc.org
The rigid, planar geometry and the chelating ability of the nitrogen atoms in the 4 and 7 positions allow benzo[f] researchgate.netaxcendcorp.comphenanthroline to form stable complexes with a variety of metal ions. nih.gov This has led to its use in the construction of supramolecular assemblies and coordination polymers, where the structure and properties of the final material can be tuned by the choice of metal and solvent. nih.govmdpi.com The extended π-conjugated system also results in interesting photophysical properties, such as fluorescence, making it and its derivatives promising candidates for applications in materials science, including luminescent materials and sensors. nih.gov The ability to functionalize the phenanthroline core at various positions allows for the fine-tuning of these properties, leading to a wide range of potential applications. rsc.org
Overview of Key Research Areas and Methodologies in Benzo[f]phenanthroline Studies
Research on benzo[f] researchgate.netaxcendcorp.comphenanthroline and its derivatives is multifaceted, encompassing several key areas and employing a range of experimental and theoretical methodologies.
Key Research Areas:
Coordination Chemistry: A primary focus of research is its use as a ligand to form metal complexes. Studies have explored the synthesis and characterization of coordination polymers with metals like copper(I), investigating how factors such as the solvent and counteranion influence the resulting structure. nih.gov These complexes are of interest for their potential applications in catalysis and materials science. mdpi.com
Materials Science: The fluorescent properties of benzo[f] researchgate.netaxcendcorp.comphenanthroline derivatives make them attractive for the development of advanced materials. nih.gov Research has focused on synthesizing new derivatives and studying their photophysical properties, including absorption and emission spectra, quantum yields, and the effect of solvent polarity. rsc.orgnih.gov
Supramolecular Chemistry: The ability of benzo[f] researchgate.netaxcendcorp.comphenanthroline to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it a valuable building block for the construction of complex supramolecular architectures. mdpi.com
Key Methodologies:
Synthesis: The Friedländer condensation remains a cornerstone for the synthesis of the phenanthroline core. thieme-connect.com Modern synthetic efforts often involve multi-component reactions and the use of catalysts to achieve higher yields and create more complex derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also employed to further functionalize the core structure. nih.gov
Spectroscopic and Analytical Techniques: A variety of techniques are used to characterize benzo[f] researchgate.netaxcendcorp.comphenanthroline and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm the chemical structure. nih.gov UV-Vis absorption and fluorescence spectroscopy are crucial for studying the photophysical properties. rsc.orgnih.gov For analyzing complex mixtures containing aza-PAHs, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used. nih.gov
Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and other properties of these molecules. researchgate.net These computational studies provide insights into the reactivity, stability, and potential applications of benzo[f] researchgate.netaxcendcorp.comphenanthroline and its derivatives, complementing experimental findings. researchgate.netresearchgate.net
Research Data on Benzo[f] researchgate.netaxcendcorp.comphenanthroline Derivatives
The following tables present a selection of research data on derivatives of benzo[f] researchgate.netaxcendcorp.comphenanthroline, illustrating the impact of structural modifications on their properties.
Table 1: Synthesis of 6,7-dihydrodibenzo[b,j] researchgate.netaxcendcorp.comphenanthroline Derivatives
| Entry | R | Product | Yield (%) |
| 1 | H | 3a | 81 |
| 2 | CH₃ | 3b | 84 |
| 3 | OCH₃ | 3c | 78 |
| 4 | Cl | 3d | 75 |
Data sourced from a study on the rapid synthesis of 13,14-disubstituted-6,7-dihydrodibenzo[b,j] researchgate.netaxcendcorp.comphenanthroline derivatives via a Friedländer condensation. The reaction involved various 2-aminoarylketones with 1,4-cyclohexanedione (B43130). nih.gov
Table 2: Photophysical Properties of Substituted 6,7-dihydrodibenzo[b,j] researchgate.netaxcendcorp.comphenanthroline Derivatives in Methanol
| Compound | λₐₙₛ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) |
| 3a | 320 | 374 | 54 | 2.8 x 10⁴ | 0.21 |
| 6a | 335 | 385 | 50 | 3.1 x 10⁴ | 0.25 |
| 6d | 338 | 390 | 52 | 3.5 x 10⁴ | 0.28 |
| 6f | 340 | 395 | 55 | 3.7 x 10⁴ | 0.30 |
| 8 | 350 | 410 | 60 | 4.0 x 10⁴ | 0.35 |
This table summarizes the absorption maxima (λₐₙₛ), emission maxima (λₑₘ), Stokes shift, molar extinction coefficient, and fluorescence quantum yield for a series of synthesized derivatives. nih.gov
Structure
3D Structure
Properties
CAS No. |
217-80-1 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzo[f][4,7]phenanthroline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)15-13(7-3-9-17-15)14-8-4-10-18-16(12)14/h1-10H |
InChI Key |
OTHIVVVQTBVFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=C2N=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo F Phenanthroline and Its Derivatives
Classical Approaches to Benzo[f]tandfonline.comrsc.orgphenanthroline Core Synthesis
The foundational methods for the synthesis of quinolines and phenanthrolines have been adapted to construct the benzo[f] tandfonline.comrsc.orgphenanthroline core. These classical reactions often involve the condensation of aromatic amines with carbonyl compounds under acidic conditions.
One of the most prominent classical methods is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of benzo[f] tandfonline.comrsc.orgphenanthroline derivatives, this typically involves the condensation of a 2-aminoarylketone with a diketone. For instance, the reaction of 2-aminoarylketones with 1,4-cyclohexanedione (B43130) under acidic catalysis, such as with p-toluenesulfonic acid (p-TSA), can yield 6,7-dihydrodibenzo[b,j] tandfonline.comrsc.orgphenanthroline derivatives. tandfonline.comrsc.orgrsc.org A plausible mechanism involves an initial Friedländer condensation to form an intermediate acridinone (B8587238), which then undergoes a second condensation to furnish the final product. tandfonline.com The reaction can be carried out under solvent-free conditions, highlighting a step towards greener synthesis even within classical methods. tandfonline.comrsc.orgrsc.org
Another classical approach is the Skraup synthesis , a reaction that produces quinolines from the reaction of anilines with glycerol (B35011), sulfuric acid, and an oxidizing agent. chim.it While specific examples for the direct synthesis of benzo[f] tandfonline.comrsc.orgphenanthroline are less common, modified Skraup reactions have been employed for the preparation of phenanthrolines. rsc.orgssbodisha.ac.in Similarly, the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds reacting with anilines, provides another route to quinoline (B57606) and its derivatives and has been used for the synthesis of benzo[f]quinolines. rsc.orgresearchgate.net
These classical methods, while foundational, often require harsh reaction conditions and can result in mixtures of products, necessitating extensive purification.
Modern Synthetic Strategies for Benzo[f]phenanthroline Scaffold Construction
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of complex heterocyclic systems like benzo[f] tandfonline.comrsc.orgphenanthroline, focusing on the use of transition metal catalysis, photochemical methods, and adherence to green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions in Benzo[f]phenanthroline Synthesis
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. While often employed for the functionalization of a pre-existing core, these reactions can also be pivotal in the construction of the heterocyclic scaffold itself. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara cross-couplings, followed by a cycloisomerization step, have been utilized for the synthesis of related polycyclic uracil (B121893) derivatives, demonstrating a viable strategy for building fused heterocyclic systems. beilstein-journals.org
For instance, a palladium-catalyzed intramolecular cyclization of N-methanesulfonyl-3-bromo-2-(arylamino)methyl-1,4-naphthoquinones has been reported for the synthesis of benzo[j]phenanthridine-7,12-diones, a structurally related aza-aromatic system. nih.gov Furthermore, rhodium-catalyzed hydrofunctionalization of internal alkynes and allenes has been shown to be effective in the synthesis of 1,4-benzodiazepines, indicating the potential of rhodium catalysis in constructing nitrogen-containing heterocycles. nih.gov Copper-catalyzed reactions, such as the amidation of alkynyl bromides, also present a valuable method for forming key C-N bonds in the synthesis of complex nitrogen heterocycles. nih.gov
Photochemical Routes to Benzo[f]phenanthroline Systems
Photochemical reactions offer unique pathways for the formation of complex molecules, often proceeding under mild conditions with high selectivity. tandfonline.com The synthesis of nitrogen-containing heterocycles using photochemical irradiation is a growing area of interest. tandfonline.com Oxidative photocyclization of aromatic Schiff bases, for example, has been investigated for the synthesis of phenanthridine (B189435) derivatives. ethz.ch
A novel methodology for the synthesis of aza[n]phenacenes has been developed utilizing a photocyclodehydrochlorination reaction of 2-chloro-N-aryl-1-naphthamides. acs.org While a direct photochemical route to benzo[f] tandfonline.comrsc.orgphenanthroline is not extensively documented, the principles of photochemical cyclization of stilbene-type precursors to form phenanthrenes and related aza-aromatics suggest its feasibility. chim.it The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another powerful tool for constructing nitrogen-containing four-membered rings, which can be precursors to more complex systems. rsc.org These examples underscore the potential of photochemical methods to access the benzo[f] tandfonline.comrsc.orgphenanthroline scaffold through innovative bond-forming strategies.
Green Chemistry Principles in Benzo[f]phenanthroline Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic design. In the context of benzo[f] tandfonline.comrsc.orgphenanthroline synthesis, this is manifested through several approaches.
Multi-component reactions (MCRs) are a key green strategy, as they can construct complex molecules from simple starting materials in a single step, often with high atom economy. The synthesis of benzo[f] tandfonline.comrsc.orgphenanthroline derivatives has been achieved through three-component reactions of aromatic aldehydes, 6-aminoquinoline (B144246), and a 1,3-dicarbonyl compound like dimedone or 1,3-cyclohexanedione (B196179). rsc.org Some of these reactions can be performed in environmentally benign solvents like water or ethanol, and even under catalyst-free conditions. rsc.org
Solvent-free reactions represent another important green chemistry approach. As mentioned earlier, the Friedländer synthesis of 6,7-dihydrodibenzo[b,j] tandfonline.comrsc.orgphenanthroline derivatives can be performed under neat conditions, significantly reducing solvent waste. tandfonline.comrsc.orgrsc.org Additionally, the use of microwave irradiation to accelerate reactions, as demonstrated in a modified Skraup synthesis of phenanthrolines in water, can lead to shorter reaction times and reduced energy consumption. rsc.orgssbodisha.ac.in
The concept of atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. primescholars.comprimescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions. Therefore, synthetic strategies that maximize these types of transformations are preferred from a green chemistry perspective.
Functionalization and Derivatization Strategies for Benzo[f]phenanthroline
Once the benzo[f] tandfonline.comrsc.orgphenanthroline core is synthesized, its properties can be tuned through the introduction of various functional groups. Transition metal-catalyzed cross-coupling reactions are paramount for this purpose.
A rapid and efficient method for the synthesis of 13,14-dimethyl-6,7-dihydrodibenzo[b,j] tandfonline.comrsc.orgphenanthroline derivatives has been developed, and the resulting halogenated derivatives serve as versatile platforms for further functionalization. tandfonline.comrsc.orgrsc.org For example, Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing amino functionalities. tandfonline.comrsc.orgrsc.org
Below is a table summarizing the functionalization of a dihydrophenanthroline derivative using these methods.
| Entry | Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref |
| 1 | 3b | Benzylboronic acid | Pd(OAc)₂ | - | Na₂CO₃ | DMF/H₂O | 5a | 80 | acs.org |
| 2 | 3b | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | - | Na₂CO₃ | DMF/H₂O | 5b | 82 | acs.org |
| 3 | 3a | Morpholine | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 8 | 89 | acs.org |
Regioselective Functionalization Techniques for Benzo[f]phenanthroline
Controlling the position of functionalization on a polycyclic aromatic system is a significant synthetic challenge. Regioselective functionalization techniques are therefore highly valuable. Direct C-H activation and functionalization have emerged as powerful strategies to introduce substituents without the need for pre-functionalized substrates.
While specific examples for the regioselective C-H functionalization of benzo[f] tandfonline.comrsc.orgphenanthroline are still emerging, studies on related phenanthroline isomers are instructive. For instance, a direct, metal- and light-free C-H dicarbamoylation of 1,10-phenanthrolines has been developed. acs.orgacs.org This Minisci-type reaction allows for the direct installation of amide functionalities at specific positions. acs.orgacs.org Furthermore, direct arylation of phenanthroline derivatives via oxidative C-H/C-H cross-coupling has also been demonstrated. rsc.orgnih.gov
Iridium(III) complexes have been shown to effect remote C-H activation on substrates containing a directing group, highlighting the potential for highly regioselective functionalization. rsc.org Rhodium-catalyzed C-H activation is another powerful tool for the synthesis of complex heterocyclic scaffolds with high regioselectivity. acs.org These modern methods hold great promise for the selective derivatization of the benzo[f] tandfonline.comrsc.orgphenanthroline core, enabling the synthesis of precisely structured molecules for various applications.
Synthesis of Substituted Benzo[f]phenanthroline Analogs
The synthesis of substituted benzo[f] nih.govphenanthroline analogs is achieved through various strategic modifications of classical synthetic methods, allowing for the introduction of a wide array of functional groups onto the core heterocyclic framework. These substitutions are crucial for tuning the compound's electronic, photophysical, and coordination properties. Key methodologies include the Friedländer annulation, Doebner-von Miller reactions, and multi-component condensation reactions.
One of the most versatile and widely employed methods is the Friedländer condensation . This reaction typically involves the acid-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. For instance, a rapid and efficient solvent-free synthesis of 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govphenanthroline derivatives has been developed by reacting a 2-aminoarylketone with 1,4-cyclohexanedione using p-toluenesulphonic acid as a promoter. nih.gov This approach allows for the synthesis of derivatives with various substituents in the bay region. nih.govacs.org By carefully selecting the starting materials, a diverse range of aryl- and heteroaryl-substituted analogs can be prepared. For example, a one-pot procedure involving the deprotection of Boc-protected ortho-amino diaryl ketones followed by a double Friedländer condensation yields a series of bay-substituted 6,7-dihydrodibenzo[b,j] nih.govphenanthrolines. nih.govacs.org The yields for this condensation can vary (20-90%), often correlating with the steric hindrance of the substituents in the bay region. nih.gov
Three-component condensation reactions also provide an effective route to substituted analogs. The condensation of 6-aminoquinaldine with various aromatic aldehydes and cyclic β-diketones (like 1,3-cyclohexanedione or dimedone) in butanol produces novel 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b] nih.govphenanthrolin-11-ones and their corresponding 9,9-dimethyl derivatives. researchgate.net This method highlights the modularity of multi-component reactions in building complex heterocyclic systems.
Furthermore, direct substitution on the pre-formed phenanthroline ring system is possible. For example, 4,7-phenanthroline (B189438) can undergo mono- and disubstitution reactions at the 3- and 8-positions when treated with aryllithium reagents, leading to the formation of 3,8-diphenyl, 3-phenyl, and other aryl-substituted derivatives. researchgate.net Halogenated derivatives, such as 1,3-dichlorobenzo[f]quinoline, can also serve as precursors for further functionalization through nucleophilic substitution reactions. researchgate.net
The table below summarizes various synthetic approaches for substituted benzo[f] nih.govphenanthroline analogs.
| Synthetic Method | Reactants | Catalyst/Conditions | Substituted Product Type | Reference |
| Friedländer Condensation | 2-Aminoarylketone, 1,4-Cyclohexanedione | p-Toluenesulphonic acid, Solvent-free | 13,14-Dimethyl-6,7-dihydrodibenzo[b,j] nih.govphenanthrolines | nih.gov |
| Double Friedländer Annulation | Boc-protected ortho-amino diaryl ketones, 1,4-Cyclohexanedione | Trifluoroacetic acid, Dichloroethane (DCE) | Bay-substituted 6,7-dihydrodibenzo[b,j] nih.govphenanthrolines | nih.govacs.org |
| Three-Component Condensation | 6-Aminoquinaldine, Aromatic aldehydes, Cyclic β-diketones | Butanol | 12-Aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b] nih.govphenanthrolin-11-ones | researchgate.net |
| Nucleophilic Substitution | 4,7-Phenanthroline, Aryllithium reagents | Not specified | 3-Aryl and 3,8-Diaryl-4,7-phenanthrolines | researchgate.net |
| Condensation | 2-Naphthylamine (B18577)/6-Aminoquinoline, Halogen-substituted benzaldehydes | Not specified | 1,3-Diaryl(heteryl)benzo[f]quinolines and 4,7-phenanthrolines | researchgate.net |
Scale-Up Considerations and Process Optimization for Benzo[f]phenanthroline Synthesis
The transition from laboratory-scale synthesis to larger, gram-scale or industrial production of benzo[f] nih.govphenanthroline and its derivatives presents several challenges and requires careful process optimization. nih.gov While detailed industrial production methods are not extensively documented in public literature, they are presumed to be scalable versions of established laboratory syntheses, optimized for yield, purity, cost-effectiveness, and safety.
A key consideration is the choice of the synthetic route. Classical methods like the Skraup-Doebner-von Miller reaction can be harsh, often requiring strong acids and high temperatures, which can be problematic on a large scale in terms of reactor compatibility and safety. wikipedia.orgresearchgate.net Therefore, developing milder and more efficient synthetic protocols is a primary goal for process optimization. For instance, improvements to the Skraup-Doebner-Von Miller reaction using acrolein diethyl acetal (B89532) in a solvent-free medium demonstrate a move towards more robust and scalable procedures. epa.gov
Process optimization focuses on several key parameters:
Catalyst Selection: The use of heterogeneous or reusable catalysts can simplify purification and reduce waste, which is crucial for industrial-scale operations. Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid are often used. nih.govwikipedia.org
Reaction Conditions: Optimizing temperature, pressure, and reaction time is essential to maximize yield and minimize the formation of byproducts. Solvent-free reactions, where possible, are highly advantageous as they reduce solvent costs and environmental impact. yu.edu.joyu.edu.jo
Purification: Developing straightforward and efficient purification protocols is vital. A synthesis that yields a highly crystalline product can simplify this process significantly, allowing for purification by simple filtration rather than more complex and costly chromatographic methods. The synthesis of a dibutyric acid functionalized phenanthroline diimide, which precipitates as highly crystalline, millimeter-long crystals from the reaction mixture, exemplifies an ideal scenario for mass production. nih.gov
Flow Chemistry: The potential use of continuous flow reactors offers significant advantages for scale-up. Flow chemistry can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and allow for more consistent product quality.
A report on the gram-scale synthesis of 12-phenylbenzo[f] nih.govresearchgate.netphenanthroline highlights the feasibility of producing these complex heterocycles in larger quantities. nih.gov Such syntheses validate the versatility and robustness of the chosen synthetic route for practical applications. nih.gov
The following table outlines key areas for consideration when scaling up the synthesis of benzo[f] nih.govphenanthroline.
| Consideration | Objective | Strategies and Methods | Reference |
| Synthetic Route | Improve efficiency, safety, and scalability. | Utilize milder reaction conditions (e.g., solvent-free Friedländer), avoid harsh reagents, and explore multi-component reactions. | nih.govyu.edu.joyu.edu.jo |
| Catalysis | Enhance efficiency and reduce cost/waste. | Employ efficient catalysts like p-toluenesulfonic acid; investigate reusable or heterogeneous catalysts. | nih.govwikipedia.org |
| Purification | Simplify product isolation and improve purity. | Design syntheses that yield crystalline products, enabling purification by filtration; optimize crystallization conditions. | nih.gov |
| Technology | Improve control, safety, and consistency. | Implement continuous flow reactors for better management of reaction parameters and enhanced safety. | |
| Yield & Purity | Maximize product output and quality. | Optimize reactant ratios, temperature, and reaction times; minimize byproduct formation. | nih.gov |
Advanced Spectroscopic and Diffraction Based Characterization Approaches for Benzo F Phenanthroline Systems
Vibrational Spectroscopy Methodologies for Benzo[f]phenanthroline Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and bonding of benzo[f]phenanthroline and its derivatives.
FT-IR Spectroscopy is instrumental in identifying functional groups and characterizing the vibrational modes of the molecule. In studies of related phenanthroline compounds, characteristic FT-IR peaks are observed. For instance, the stretching vibrations of C=N and C=C double bonds in 1,10-phenanthroline (B135089) appear at 1580 cm⁻¹ and 1637 cm⁻¹, respectively. researchgate.net The in-plane bending of CCC and HCC bonds are also identifiable. researchgate.net When complexed with metals, shifts in these vibrational frequencies can confirm coordination. For example, in a cobalt(II) complex with 1,10-phenanthroline, the ν(C=C) and ν(C=N) bands shifted to lower frequencies, indicating coordination. researchgate.net The presence of other ligands or counter-ions, such as nitrate, can also be detected by their characteristic absorption bands. researchgate.net
Raman Spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), offers enhanced sensitivity for analyzing trace amounts of substances. While specific Raman data for benzo[f] nih.govresearchgate.netphenanthroline is not abundant in the provided results, the principles of SERS have been successfully applied to discriminate between structurally similar molecules like norepinephrine (B1679862) and epinephrine. nih.gov This suggests that SERS could be a powerful tool for the sensitive detection and characterization of benzo[f] nih.govresearchgate.netphenanthroline and its derivatives, potentially providing detailed information about its vibrational modes and interactions with surfaces or other molecules. nih.gov
Table 1: Characteristic FT-IR Peaks for Phenanthroline-Related Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |
| ν(C=C) | 1635 | 1,10-phenanthroline monohydrate | researchgate.net |
| ν(C=N) | 1584 | 1,10-phenanthroline monohydrate | researchgate.net |
| ν(O-H) | 3437 | 1,10-phenanthroline monohydrate | researchgate.net |
| Asymmetrical stretching of NO₃⁻ | 1364 | [Mg(1,10-phenanthroline)₃(NO₃)₂]·9H₂O | researchgate.net |
Electronic Absorption and Emission Spectroscopy Techniques for Benzo[f]phenanthroline
Electronic spectroscopy techniques are crucial for understanding the photophysical properties of benzo[f] nih.govresearchgate.netphenanthroline, which arise from its extended π-conjugated system.
UV-Visible Absorption Studies of Benzo[f]phenanthroline Chromophores
The UV-Visible absorption spectra of benzo[f] nih.govresearchgate.netphenanthroline derivatives reveal characteristic electronic transitions. For instance, 6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives exhibit high-energy absorption bands between 250 and 300 nm, attributed to π-π* electronic transitions, and lower-energy bands from 310 to 350 nm corresponding to n-π* electronic transitions. nih.gov The parent 1,10-phenanthroline shows absorption peaks around 228-232 nm and 263 nm, which are assigned to n→π* (C=N) and π→π* (C=C) transitions, respectively. researchgate.netaatbio.com The absorption properties can be influenced by the solvent and the presence of substituents. nih.gov
Table 2: UV-Visible Absorption Data for Phenanthroline Derivatives
Fluorescence and Phosphorescence Spectroscopic Investigations of Benzo[f]phenanthroline
Benzo[f] nih.govresearchgate.netphenanthroline and its derivatives often exhibit fluorescence. The emission properties are sensitive to the molecular structure, solvent polarity, and pH. For example, 6,7-dihydrodibenzo[b,j] nih.govresearchgate.netphenanthroline derivatives show emission bands in the 350-480 nm range in methanol. nih.gov The fluorescence of benzo[c]phenanthridines is significantly affected by the presence of a charged iminium nitrogen and the solvent used. nih.gov The quantum yields of these compounds can also be determined by comparison with a standard like anthracene. nih.gov While phosphorescence data for benzo[f] nih.govresearchgate.netphenanthroline is less common, studies on related anticoagulants demonstrate that both fluorescence and phosphorescence can be used for their direct measurement. nih.gov
Time-Resolved Spectroscopic Methods for Excited State Dynamics of Benzo[f]phenanthroline
Time-resolved spectroscopy provides critical information about the dynamics of excited states, such as their lifetimes and relaxation pathways. Femtosecond transient absorption spectroscopy has been used to study the excited state dynamics of related metal complexes and organic molecules. researchgate.netnih.gov These studies reveal processes like intersystem crossing and charge transfer that occur on ultrafast timescales. For example, in a study of 4,7-dithien-2-yl-2,1,3-benzothiadiazole, time-resolved fluorescence measurements showed that internal charge transfer is assisted by ring planarization on a picosecond timescale. rsc.org Such techniques could elucidate the photo-induced processes in benzo[f] nih.govresearchgate.netphenanthroline systems, which is crucial for their potential applications in areas like photocatalysis and luminescent materials. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Benzo[f]phenanthroline Derivatives
NMR spectroscopy is a powerful technique for determining the precise molecular structure of benzo[f] nih.govresearchgate.netphenanthroline derivatives in solution.
One-Dimensional NMR (¹H, ¹³C) in Benzo[f]phenanthroline Characterization
¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The aromatic protons of the phenanthroline core typically resonate in the downfield region of the spectrum. For instance, in 4,7-phenanthroline (B189438) derivatives, aromatic protons can appear at shifts between δ 8.5 and 9.5 ppm. The substitution pattern on the benzo[f] nih.govresearchgate.netphenanthroline ring system can be confirmed by the chemical shifts and coupling patterns of the protons. For example, the introduction of electron-donating groups can cause downfield shifts of nearby protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In substituted phenanthroline derivatives, the carbon atoms ortho to methoxy (B1213986) groups have been observed to resonate in the region of 101-110 ppm. najah.edu The complete assignment of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques, allows for the unambiguous structural elucidation of novel benzo[f] nih.govresearchgate.netphenanthroline derivatives. najah.edu
Table 3: Representative ¹H and ¹³C NMR Data for Phenanthroline Derivatives
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Benzo[f]phenanthroline Complexity
While one-dimensional ¹H and ¹³C NMR provide initial information, the complexity of the fused aromatic system in benzo[f] nih.govuvic.caphenanthroline often leads to overlapping signals and requires more advanced methods for complete assignment. Two-dimensional (2D) NMR spectroscopy is indispensable for mapping the connectivity within the molecule. researchgate.net
COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other (J-coupling), typically through two or three bonds. sdsu.eduyoutube.com The resulting spectrum displays the ¹H spectrum on both axes, with cross-peaks indicating which protons are neighbors in the spin system. This is fundamental for tracing out the proton framework through the different rings of the phenanthroline scaffold.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JHC coupling). sdsu.eduyoutube.com This powerful technique allows for the direct assignment of a carbon's chemical shift based on the known assignment of its attached proton, and vice-versa. Each proton signal in a CH, CH₂, or CH₃ group will typically show a single correlation in the HSQC spectrum, simplifying the process of pairing up connected H-C atoms. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment reveals correlations between protons and carbons over multiple bonds, typically two to three bonds (²JHC and ³JHC). sdsu.edu This is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded. For instance, a proton on one aromatic ring can show a correlation to a carbon atom in an adjacent fused ring, confirming the ring fusion pattern. It is also the primary method for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.
The combination of these 2D NMR techniques provides a comprehensive dataset that allows for the rigorous and unambiguous assignment of nearly all proton and carbon resonances in complex benzo[f]phenanthroline derivatives. researchgate.netresearchgate.net
Table 1: Information Gained from 2D NMR Techniques for Benzo[f]phenanthroline Analysis
| NMR Experiment | Correlation Type | Information Provided |
| COSY | ¹H – ¹H J-Coupling | Identifies neighboring protons, establishing proton-proton connectivity within individual ring systems. sdsu.edu |
| HSQC | ¹H – ¹³C (1-bond) | Connects protons directly to the carbons they are attached to, allowing for direct H-C assignment. sdsu.eduyoutube.com |
| HMBC | ¹H – ¹³C (2-4 bonds) | Establishes long-range connectivity between protons and carbons, linking molecular fragments and assigning quaternary carbons. uvic.casdsu.edu |
Mass Spectrometry (MS) Applications in Benzo[f]phenanthroline Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For benzo[f] nih.govuvic.caphenanthroline (C₁₆H₁₀N₂), standard mass spectrometry would show a molecular ion peak corresponding to its molecular weight of approximately 230.26 g/mol . chembk.com
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of a molecule, which can be used to deduce its elemental composition. For example, the calculated exact mass of the C₁₆H₁₀N₂ isomer, benzo[f] uvic.caphenanthroline, is 230.084398327 Da. nih.gov The ability of HRMS to provide an unambiguous molecular formula is critical for confirming the identity of newly synthesized benzo[f]phenanthroline derivatives and distinguishing them from other potential isomers or byproducts.
Table 2: Physicochemical Properties of Benzo[f] nih.govuvic.caphenanthroline
| Property | Value | Reference |
| CAS Number | 217-80-1 | chemicalbook.com |
| Molecular Formula | C₁₆H₁₀N₂ | chembk.com |
| Molecular Weight | 230.26 g/mol | chembk.comnih.gov |
| Monoisotopic Mass | 230.08440 Da | nih.gov |
X-ray Diffraction Studies for Solid-State Structure Determination of Benzo[f]phenanthroline Compounds
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties of benzo[f]phenanthroline compounds in the solid state.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a high-quality single crystal of the compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined.
For benzo[f]phenanthroline systems, SC-XRD provides irrefutable proof of structure. nih.gov It can:
Confirm Connectivity: Unambiguously verifies the molecular constitution and the positions of substituents on the aromatic core.
Determine Stereochemistry: Establishes the relative and absolute stereochemistry in chiral derivatives. nih.gov
Quantify Geometric Parameters: Provides precise measurements of bond lengths and angles, which can offer insights into electronic effects like aromaticity and strain within the fused ring system.
Analyze Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, highlighting non-covalent interactions such as π-π stacking and hydrogen bonding that govern the solid-state architecture.
Table 3: Key Information from Single Crystal X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |
| Torsional Angles | Defines the conformation and planarity of the molecular structure. |
| Packing Arrangement | Describes how individual molecules are arranged relative to one another in the crystal. |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it does not provide the same level of atomic detail as SC-XRD, it is an essential tool for bulk sample characterization and, critically, for polymorph screening. nih.gov
Polymorphism is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can have distinct physical properties, including solubility, stability, and melting point. PXRD is the definitive technique for identifying and distinguishing between these different crystalline forms, as each polymorph produces a unique and characteristic diffraction pattern. nih.gov
In the context of benzo[f]phenanthroline-based materials, which may have applications in electronics or pharmaceuticals, controlling the polymorphic form is often crucial. PXRD is used to:
Identify the specific crystalline form present in a bulk sample.
Screen for the existence of new, previously unidentified polymorphs under various crystallization conditions.
Monitor the phase purity of a sample and detect the presence of unwanted polymorphic impurities.
Table 4: Illustrative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs of a Benzo[f]phenanthroline Derivative
| Diffraction Angle (2θ) - Form A | Relative Intensity (%) | Diffraction Angle (2θ) - Form B | Relative Intensity (%) |
| 8.5° | 100 | 9.1° | 85 |
| 12.3° | 45 | 11.5° | 100 |
| 15.8° | 60 | 16.2° | 30 |
| 24.9° | 75 | 25.3° | 90 |
| 27.1° | 50 | 28.0° | 40 |
This table is a hypothetical illustration to demonstrate how different polymorphs yield distinct PXRD patterns.
Theoretical and Computational Investigations of Benzo F Phenanthroline
Quantum Chemical Approaches to Benzo[f]phenanthroline Electronic Structure
Quantum chemical methods are pivotal in understanding the electronic properties of molecules like Benzo[f]phenanthroline. These computational techniques provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity, spectroscopic behavior, and potential for use in electronic devices.
Density Functional Theory (DFT) Studies on Benzo[f]phenanthroline Properties
Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure and properties of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT studies on phenanthroline derivatives, which are structurally related to Benzo[f]phenanthroline, have provided valuable information on their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter in determining the electronic and optical properties of a molecule.
For instance, computational studies on platinum(II) complexes featuring phenanthroline-based ligands have utilized DFT to calculate these frontier orbital energies. These calculations are crucial for understanding the photophysical properties of such complexes, which are often explored for applications in organic light-emitting diodes (OLEDs). While specific DFT data for Benzo[f]phenanthroline is not extensively documented in publicly available literature, the properties can be inferred from related compounds.
Ab Initio Methods for High-Accuracy Calculations on Benzo[f]phenanthroline
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT.
High-accuracy calculations are particularly important for benchmarking the results obtained from more approximate methods like DFT and for gaining a precise understanding of subtle electronic effects. For phenanthroline derivatives, ab initio methods have been employed to study their excited states and to accurately predict their behavior upon light absorption. While specific high-accuracy ab initio studies on Benzo[f]phenanthroline are scarce, the application of these methods to the broader phenanthroline family underscores their importance in validating and refining our understanding of the electronic structure of these N-heterocyclic aromatic compounds.
Computational Modeling of Reaction Mechanisms Involving Benzo[f]phenanthroline
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways. For Benzo[f]phenanthroline, this can be particularly useful in understanding its synthesis, degradation, and its role as a ligand in catalytic processes.
Theoretical studies on the synthesis of related compounds, such as bay-substituted 6,7-dihydrodibenzo[b,j]phenanthroline, have utilized computational methods to understand the reaction thermodynamics and kinetics. For example, the Friedländer annulation, a common method for synthesizing phenanthroline derivatives, can be modeled to rationalize the observed product distribution and to optimize reaction conditions.
Prediction of Spectroscopic Signatures of Benzo[f]phenanthroline via Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure and to interpret the spectra. For Benzo[f]phenanthroline, these methods can predict its infrared (IR), Raman, UV-visible, and nuclear magnetic resonance (NMR) spectra.
Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-visible) of molecules. By calculating the energies of electronic transitions, TD-DFT can help to assign the absorption bands observed experimentally. Similarly, the vibrational frequencies calculated using DFT can be used to simulate the IR and Raman spectra of Benzo[f]phenanthroline, aiding in the identification of its characteristic vibrational modes.
Computational Design of Novel Benzo[f]phenanthroline-Based Systems
The insights gained from computational studies can be leveraged to design novel molecules based on the Benzo[f]phenanthroline scaffold with tailored properties for specific applications. By systematically modifying the structure of the parent molecule and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing.
For example, in the field of OLEDs, computational design can be used to screen for Benzo[f]phenanthroline derivatives with optimized electronic properties, such as a high triplet energy and good charge transport characteristics. By introducing different substituent groups at various positions on the phenanthroline core, it is possible to tune the HOMO and LUMO energy levels and to enhance the performance of the resulting materials in electronic devices.
Coordination Chemistry of Benzo F Phenanthroline Ligands
Binding Modes and Coordination Preferences of Benzo[f]wikipedia.orgbritannica.comphenanthroline with Transition Metals
Similar to its parent compound, 1,10-phenanthroline (B135089), benzo[f] wikipedia.orgbritannica.comphenanthroline primarily acts as a bidentate ligand, coordinating to transition metal ions through its two nitrogen atoms. wikipedia.org This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of phenanthroline-based ligands. The planarity of the benzo[f] wikipedia.orgbritannica.comphenanthroline ligand facilitates strong π-π stacking interactions, which can influence the packing of complexes in the solid state and the supramolecular assembly of coordination polymers. nih.gov
The coordination number and geometry of the resulting metal complexes are influenced by several factors, including the size and electronic configuration of the metal ion, the stoichiometry of the reaction, and the nature of co-ligands and counter-ions present in the coordination sphere. For instance, with copper(I), benzo[f] wikipedia.orgbritannica.comphenanthroline can form linear coordination polymers where the copper centers are bridged by two benzo[f] wikipedia.orgbritannica.comphenanthroline ligands. nih.gov The coordination geometry around the copper ion can be further modified by the coordination of solvent molecules, leading to distorted tetrahedral or trigonal planar environments. nih.gov
With larger metal ions or in the presence of smaller co-ligands, benzo[f] wikipedia.orgbritannica.comphenanthroline can participate in the formation of higher-coordinate complexes, such as octahedral or square pyramidal geometries. For example, copper(II) complexes with 4,7-phenanthroline (B189438), a related ligand, have been shown to adopt distorted octahedral and square pyramidal geometries. hepvs.ch The steric bulk of the fused benzo ring in benzo[f] wikipedia.orgbritannica.comphenanthroline can also play a role in dictating the coordination environment, potentially favoring less sterically hindered arrangements.
Synthesis and Characterization of Benzo[f]wikipedia.orgbritannica.comphenanthroline Metal Complexes
The synthesis of benzo[f] wikipedia.orgbritannica.comphenanthroline metal complexes typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can be critical, as it can influence the final structure of the complex, for instance by coordinating to the metal center. nih.gov
A general synthetic procedure involves dissolving benzo[f] wikipedia.orgbritannica.comphenanthroline and the metal salt, such as a halide or nitrate, in a solvent like ethanol, acetonitrile, or a mixture of solvents. nih.govnih.gov The reaction mixture is often stirred at room temperature or heated to facilitate complex formation. The resulting metal complex may precipitate out of the solution and can be isolated by filtration. Recrystallization from a suitable solvent is often employed to obtain high-purity crystalline products suitable for single-crystal X-ray diffraction analysis.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:
X-ray Crystallography: This is the most definitive method for determining the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the coordination of the benzo[f] wikipedia.orgbritannica.comphenanthroline ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the aromatic system. nih.gov
UV-Vis Spectroscopy: Electronic absorption spectroscopy is crucial for probing the electronic transitions within the complex, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. nih.govacs.org
Mass Spectrometry: This technique is used to confirm the molecular weight and composition of the synthesized complexes. nih.gov
Photophysical Properties of Benzo[f]wikipedia.orgbritannica.comphenanthroline-Metal Complexes
The extended π-conjugation provided by the fused benzene (B151609) ring in benzo[f] wikipedia.orgbritannica.comphenanthroline significantly impacts the photophysical properties of its metal complexes. This often leads to red-shifted absorption and emission spectra compared to complexes of 1,10-phenanthroline. mdpi.com The photophysical properties are largely dictated by the nature of the metal ion, the coordination geometry, and the presence of other ligands.
Many transition metal complexes of phenanthroline derivatives are known to be luminescent. wikipedia.org This luminescence typically arises from metal-to-ligand charge transfer (MLCT) excited states. acs.org The energy of these MLCT states, and thus the emission wavelength, can be tuned by modifying the electronic properties of the ligand or the metal center. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenanthroline backbone can alter the energy of the ligand's π* orbitals, thereby affecting the MLCT energy.
The rigidity of the benzo[f] wikipedia.orgbritannica.comphenanthroline ligand can be advantageous for achieving high luminescence quantum yields by reducing non-radiative decay pathways that are often associated with vibrational and rotational freedom. mdpi.com However, the specific photophysical behavior can be complex. For example, in some copper(I) complexes with asymmetrically substituted phenanthroline ligands, distortions in the excited state can lead to an increase in the non-radiative decay rate, thereby decreasing the luminescence performance. acs.org
Table 1: Photophysical Data for Selected Phenanthroline-Metal Complexes
| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Cu(phen)₂]⁺ | ~430 | - | - | - | nih.gov |
| [Cu(dtbp)₂]⁺ | 425 | - | - | - | acs.org |
| [Pt(naphen)(Cl)] | ~520-530 | 628 | <0.02 (air) | 250-530 ns (air) | mdpi.com |
| [Pt(thnaphen)(Cl)] | - | 570 | - | - | mdpi.com |
Redox Chemistry of Benzo[f]wikipedia.orgbritannica.comphenanthroline-Metal Systems
The redox chemistry of benzo[f] wikipedia.orgbritannica.comphenanthroline-metal complexes is a key aspect of their reactivity. The extended aromatic system of the ligand can participate in redox processes, and the metal center can typically exist in multiple oxidation states. The interplay between the metal- and ligand-centered redox events gives rise to interesting electrochemical properties.
Cyclic voltammetry is a primary technique used to investigate the redox behavior of these complexes. It allows for the determination of reduction and oxidation potentials, providing insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In many cases, the reduction processes are ligand-based, corresponding to the addition of electrons to the π* orbitals of the benzo[f] wikipedia.orgbritannica.comphenanthroline ligand. The oxidation processes are often metal-based, involving the removal of an electron from the d-orbitals of the transition metal. The specific potentials for these redox events are sensitive to the nature of the metal, the co-ligands, and the solvent system.
For example, in copper complexes, the Cu(II)/Cu(I) redox couple is often accessible. The redox potential of this couple is significantly influenced by the coordination environment. The ability of phenanthroline-type ligands to stabilize both Cu(I) and Cu(II) oxidation states is crucial for their application in redox catalysis. nih.gov In some systems, light can induce redox reactions, as observed in bis(2,9-dimethyl-1,10-phenanthroline)copper(I) complexes. acs.org
Ligand Field Theory Applications in Benzo[f]wikipedia.orgbritannica.comphenanthroline Coordination Chemistry
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, including those with benzo[f] wikipedia.orgbritannica.comphenanthroline. wikipedia.org LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. libretexts.org The magnitude of this splitting, denoted as Δ, and the resulting electronic configuration determine the magnetic properties, electronic spectra, and thermodynamic stability of the complex.
Benzo[f] wikipedia.orgbritannica.comphenanthroline, as a bidentate N-donor ligand, creates a specific ligand field around the central metal ion. The strength of this ligand field influences the d-orbital splitting. The extended π-system of benzo[f] wikipedia.orgbritannica.comphenanthroline can also participate in π-backbonding with the metal d-orbitals. In this interaction, filled metal d-orbitals donate electron density into the empty π* orbitals of the ligand. This back-donation strengthens the metal-ligand bond and can further increase the ligand field splitting energy.
The application of LFT helps to rationalize the observed properties of benzo[f] wikipedia.orgbritannica.comphenanthroline complexes:
Electronic Spectra: The d-d transitions observed in the UV-Vis spectra of these complexes can be assigned based on the d-orbital splitting diagram predicted by LFT. The energy of these transitions is directly related to the ligand field splitting parameter, Δ.
Magnetic Properties: LFT predicts whether a complex will be high-spin or low-spin based on the relative magnitudes of the ligand field splitting (Δ) and the spin-pairing energy. For a given d-electron count, if Δ is large, a low-spin configuration is favored, whereas a small Δ leads to a high-spin configuration. wikipedia.org
By considering the principles of LFT, chemists can better understand and predict the behavior of benzo[f] wikipedia.orgbritannica.comphenanthroline in coordination with various transition metals, guiding the design of new complexes with desired properties.
Supramolecular Chemistry and Self Assembly Involving Benzo F Phenanthroline
Non-Covalent Interactions in Benzo[f]benchchem.comnih.govphenanthroline Self-Assembly
There is a notable absence of dedicated studies on the specific non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the self-assembly of Benzo[f] nih.govphenanthroline. The planar aromatic structure of the molecule suggests the potential for significant π-π stacking interactions, a key driving force in the self-assembly of many aromatic systems. nih.goviupac.org Similarly, the nitrogen atoms within the phenanthroline framework could act as hydrogen bond acceptors. usp.brnih.gov However, without experimental or computational studies, the specific geometries, strengths, and cooperativity of these interactions for Benzo[f] nih.govphenanthroline remain speculative. acs.org
Formation of Supramolecular Architectures with Benzo[f]benchchem.comnih.govphenanthroline Units
The construction of well-defined supramolecular architectures is a cornerstone of modern supramolecular chemistry. tue.nlmdpi.com This often involves the use of carefully designed molecular building blocks that can self-assemble into larger, functional structures.
Discrete Supramolecular Cages and Capsules Incorporating Benzo[f]benchchem.comnih.govphenanthroline
The literature lacks examples of discrete supramolecular cages or capsules that specifically incorporate Benzo[f] nih.govphenanthroline as a key structural component. The synthesis of such structures typically relies on the directional bonding approach, often involving metal-ligand coordination to form finite, hollow architectures. acs.orgsci-hub.senih.gov While Benzo[f] nih.govphenanthroline possesses the necessary nitrogen donors for metal coordination, no published research details its successful use in the self-assembly of such discrete, three-dimensional hosts.
Polymeric and Network Structures Based on Benzo[f]benchchem.comnih.govphenanthroline
Similarly, there is a lack of information on the use of Benzo[f] nih.govphenanthroline in the formation of extended polymeric or network structures through non-covalent interactions. Such materials can exhibit interesting properties and functions, but their formation requires a detailed understanding of the self-assembly behavior of the monomeric units. acs.orgrsc.orgdtic.mil
Host-Guest Chemistry with Benzo[f]benchchem.comnih.govphenanthroline Receptors
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govacs.orgmdpi.com While the potential exists for supramolecular assemblies of Benzo[f] nih.govphenanthroline to act as hosts, there are no specific studies detailing such host-guest systems. Research in this area would typically involve determining binding affinities, selectivities, and the nature of the interactions between the host and various guests.
Stimuli-Responsive Supramolecular Systems of Benzo[f]benchchem.comnih.govphenanthroline
Stimuli-responsive materials, which can change their properties in response to external triggers like light, pH, or temperature, are a major focus of materials science. nih.govnih.govacs.orgthno.org The development of such systems based on Benzo[f] nih.govphenanthroline would require the integration of responsive moieties or the discovery of inherent responsiveness in its supramolecular assemblies. Currently, there is no evidence in the scientific literature of the design or study of stimuli-responsive supramolecular systems involving this specific compound.
Mechanistic Studies of Reactions Involving Benzo F Phenanthroline
Probing Reaction Pathways in Benzo[f]nih.govnih.govphenanthroline Synthesis
The formation of the benzo[f] nih.govnih.govphenanthroline core and its derivatives is often achieved through condensation reactions, with the Friedländer annulation being a prominent method. Mechanistic studies propose that the synthesis of derivatives like 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline proceeds through a multi-step pathway.
A plausible mechanism involves an initial Friedländer condensation between a 2-aminoarylketone and a cyclic diketone, such as 1,4-cyclohexanedione (B43130), in the presence of an acid catalyst like p-toluenesulphonic acid (p-TSA). nih.gov This first step forms an unisolable acridinone (B8587238) intermediate. This intermediate then undergoes a second Friedländer condensation with another molecule of the 2-aminoarylketone, leading to the final, stable, and isolable dibenzophenanthroline product. nih.gov The reaction is typically optimized by adjusting the stoichiometry of the reactants; for instance, using a 2:1 ratio of 2-aminoacetophenone (B1585202) to 1,4-cyclohexanedione has been shown to maximize the yield of the desired product. nih.gov
Another established route for synthesizing phenanthroline frameworks is the Skraup reaction, which utilizes nitroanilines and glycerol (B35011) in a strongly acidic medium. nih.gov While classic, variations and alternative condensations have been developed. For example, new benzo[b] nih.govnih.govphenanthrolin-11-ones have been synthesized by condensing 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones like dimedone or 1,3-cyclohexanedione (B196179). researchgate.net Similarly, the condensation of 2-naphthylamine (B18577) or 6-aminoquinoline (B144246) with halogen-substituted benzaldehydes and acetophenone (B1666503) derivatives provides a pathway to various diaryl-substituted benzo[f]quinolines and 4,7-phenanthrolines. researchgate.net
Table 1: Mechanistic Features of Selected Benzo[f] nih.govnih.govphenanthroline Synthesis Pathways
| Synthetic Method | Key Reactants | Proposed Mechanism Highlights | Ref |
|---|---|---|---|
| Double Friedländer Condensation | 2-Aminoarylketone, 1,4-Cyclohexanedione | Acid-catalyzed formation of an acridinone intermediate, followed by a second condensation to form the final product. | nih.gov |
| Stepwise Friedländer Condensation | 2-Aminobenzophenone, 1,4-Cyclohexadione | The mono-annulation intermediate can be intercepted by using an excess of the diketone, allowing for the stepwise and potentially unsymmetrical synthesis of bay-region substituted derivatives. | nih.gov |
| Three-Component Condensation | 6-Aminoquinaldine, Aromatic Aldehyde, Cyclic β-Diketone | Condensation in butanol affords tetrahydro-7H-benzo[b] nih.govnih.govphenanthrolin-11-ones. | researchgate.net |
| Skraup Reaction | Nitroanilines, Glycerol | Classic method involving a strongly acidic medium for phenanthroline synthesis. | nih.gov |
Investigation of Catalytic Cycles Involving Benzo[f]nih.govnih.govphenanthroline Ligands
The defining characteristic of phenanthrolines, including benzo[f] nih.govnih.govphenanthroline, is their ability to act as bidentate chelating ligands for a wide array of metal ions. lookchem.com This property is central to their application in catalysis, where they can stabilize metal centers, influence their redox properties, and control the stereochemistry and regioselectivity of reactions.
While the primary focus of many studies is the synthesis of the ligand itself, the utility of benzo[f] nih.govnih.govphenanthroline derivatives has been demonstrated in palladium-catalyzed cross-coupling reactions. For example, halogenated 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives serve as substrates in Suzuki and Buchwald-Hartwig amination reactions. nih.gov
In a typical palladium-catalyzed cycle, such as the Suzuki coupling, the benzo[f] nih.govnih.govphenanthroline would act as an ancillary ligand (L) on the palladium catalyst. A plausible catalytic cycle involves:
Oxidative Addition: The Pd(0)L₂ complex reacts with the aryl halide (Ar-X), in this case, the halogenated phenanthroline derivative, to form a Pd(II) intermediate, [Ar-Pd(L)₂-X].
Transmetalation: The organoboron reagent (R-B(OR')₂) reacts with the Pd(II) complex, typically activated by a base, to replace the halide with the organic group R, forming [Ar-Pd(L)₂-R] and eliminating the boron and halide salts.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the Pd(0)L₂ catalyst, which re-enters the cycle.
Similarly, in the Buchwald-Hartwig amination, the phenanthroline ligand would coordinate to the palladium catalyst, facilitating the crucial C-N bond formation between the aryl halide substrate and an amine. nih.gov The ligand's steric and electronic properties are critical in modulating the reactivity of the metal center throughout these steps.
Elucidation of Photophysical Deactivation Mechanisms in Benzo[f]nih.govnih.govphenanthroline Systems
The extended π-conjugated system of benzo[f] nih.govnih.govphenanthroline derivatives makes them promising candidates for fluorescent materials. nih.gov Mechanistic studies of their photophysical behavior focus on understanding the pathways by which the molecule returns to the ground state after electronic excitation.
The photophysical properties of these compounds can be significantly influenced by their environment. The nitrogen atoms' lone pairs can interact with protons in acidic conditions or polar solvent molecules. nih.gov This interaction increases the electron-withdrawing character of the heterocyclic core, which can enhance intramolecular charge transfer (ICT) upon excitation. This ICT state is a key deactivation pathway, often leading to a large Stokes shift, which is the difference between the absorption and emission maxima. nih.gov
Research on 13,14-dimethyl-6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline derivatives has shown that the emission band corresponding to the π–π* electronic transition exhibits a redshift (a shift to longer wavelengths) as the polarity of the solvent increases. nih.gov This solvatochromic shift is a hallmark of an ICT process, where the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. The efficiency of fluorescence, measured by the quantum yield (Φf), is also highly dependent on the molecular structure. The introduction of different substituents can either enhance or quench fluorescence by altering the rates of radiative (fluorescence) and non-radiative decay pathways. nih.govbeilstein-journals.org
Table 2: Selected Photophysical Data for 6,7-Dihydrodibenzo[b,j] nih.govnih.govphenanthroline Derivatives
| Compound Derivative | Stokes Shift (Δν) | Quantum Yield (Φf) | Key Feature | Ref |
|---|---|---|---|---|
| 3a (Dimethyl) | 4875 cm⁻¹ | 0.23 | Parent dimethyl structure | nih.gov |
| 6a (Dimethyl, Phenyl) | 6520 cm⁻¹ | 0.17 | Suzuki coupling product | nih.gov |
| 6d (Dimethyl, 4-Methoxyphenyl) | 8848 cm⁻¹ | 0.65 | Electron-donating group enhances quantum yield | nih.gov |
| 6f (Dimethyl, 4-Nitrophenyl) | 10011 cm⁻¹ | 0.02 | Electron-withdrawing group quenches fluorescence | nih.gov |
| 8 (Buchwald-Hartwig product) | 9883 cm⁻¹ | 0.44 | C-N coupled product | nih.gov |
Understanding Intermolecular Interactions and Binding Mechanisms of Benzo[f]nih.govnih.govphenanthroline
The rigid framework of benzo[f] nih.govnih.govphenanthroline derivatives provides an excellent platform for studying weak noncovalent interactions, such as π–π stacking. nih.gov These interactions are fundamental in biological systems, governing processes like protein folding and drug-receptor binding. nih.gov
By synthesizing 6,7-dihydrodibenzo[b,j] nih.govnih.govphenanthroline with bulky substituents, such as phenyl groups, in the bay region, researchers can force these groups into close proximity. nih.gov X-ray crystallographic analysis of 13,14-diphenyl-6,7-dihydro-dibenzo[b,j] nih.govnih.govphenanthroline revealed that the two phenyl substituents adopt a face-to-face stacking conformation. The structure shows a plane-to-plane distance of 2.96 Å and a center-to-center displacement of 2.87 Å, indicative of significant π–π interaction. nih.gov
This system can be modeled as a "hindered rotor," where the energetic barrier to rotation of the bay-region substituents provides a direct measure of the strength of the intramolecular interactions. nih.gov By using dynamic NMR spectroscopy to monitor the coalescence of signals at different temperatures, the rotational energy barriers can be calculated. These studies reveal how subtle changes in the steric and electronic nature of the interacting groups affect the interaction strength. nih.gov The primary binding mechanism of the core phenanthroline unit involves the chelation of metal ions via the lone pairs on the two nitrogen atoms, forming stable complexes.
Table 3: Rotational Energy Barriers in Bay-Substituted 6,7-Dihydrodibenzo[b,j] nih.govnih.govphenanthroline Derivatives
| Bay-Region Substituent | Rotational Barrier (kcal/mol) | Coalescence Temperature (K) | Observation Method | Ref |
|---|---|---|---|---|
| Diphenyl | 18.37 | 383 | Dynamic NMR | nih.gov |
| Dithienyl | 18.18 | Not specified | Dynamic NMR | nih.gov |
| Diester | 18.57 | Not specified | Dynamic NMR | nih.gov |
| Phenyl-thienyl | 18.50 | Not specified | Dynamic NMR | nih.gov |
Emerging Research Frontiers and Future Perspectives for Benzo F Phenanthroline Chemistry
Integration of Benzo[f]lookchem.comnih.govphenanthroline into Advanced Functional Materials
The incorporation of the benzo[f] lookchem.comnih.govphenanthroline scaffold into larger molecular architectures is a burgeoning area of research, with significant potential in the creation of advanced functional materials. Its inherent properties, such as thermal stability and tunable electronic characteristics, make it an attractive component for polymers and metal-organic frameworks (MOFs).
Polymers: While direct integration of benzo[f] lookchem.comnih.govphenanthroline into polymer backbones is an area ripe for exploration, the broader class of phenanthroline-containing polymers offers a glimpse into the possibilities. These polymers are being investigated for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their electron-transporting capabilities and ability to form stable complexes with metals. For instance, conjugated polymers incorporating phenanthroline units have been shown to exhibit tunable optoelectronic properties. The introduction of the benzo[f] lookchem.comnih.govphenanthroline unit is anticipated to further enhance these properties, potentially leading to materials with improved charge carrier mobility and thermal stability, crucial for the performance and longevity of electronic devices.
Metal-Organic Frameworks (MOFs): The chelating nature of the phenanthroline core makes benzo[f] lookchem.comnih.govphenanthroline an excellent candidate for constructing MOFs. These crystalline materials, composed of metal ions or clusters linked by organic ligands, are renowned for their high porosity and tunable functionalities. A stable terbium(III)-based MOF incorporating 1,10-phenanthroline (B135089) has been synthesized and shown to exhibit high thermal and chemical stability. nih.gov This MOF demonstrated potential as a luminescent sensor for detecting specific biomarkers. nih.gov The use of benzo[f] lookchem.comnih.govphenanthroline as a ligand could lead to MOFs with unique topologies and enhanced sensing capabilities, leveraging the extended π-system of the benzo group for improved analyte interactions and photophysical responses. For example, a Zr(IV)-based MOF functionalized with amino groups has been developed for the detection of nitrophenols. researchgate.net
| Material Type | Potential Benzo[f] lookchem.comnih.govphenanthroline Integration | Key Properties & Potential Applications |
| Conjugated Polymers | As a monomeric unit in the polymer backbone. | Enhanced electron transport, thermal stability, and tunable optoelectronics for OLEDs and OSCs. |
| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker. | High porosity, unique topologies, and enhanced luminescent sensing capabilities for chemical detection. nih.govresearchgate.net |
Novel Applications in Nanoscience and Nanotechnology
The unique photophysical and electronic properties of benzo[f] lookchem.comnih.govphenanthroline and its derivatives make them promising candidates for various applications in the realm of nanoscience and nanotechnology.
Nanosensors: The fluorescence of benzo[f] lookchem.comnih.govphenanthroline derivatives can be sensitive to the presence of specific metal ions or other analytes. nih.gov This property is being harnessed to develop highly sensitive and selective nanosensors. For instance, the interaction of the phenanthroline nitrogen atoms with protons or metal cations can alter the compound's photophysical properties, leading to changes in fluorescence that can be readily detected. nih.gov This phenomenon forms the basis for creating optical switches and sensors for environmental monitoring and biological imaging.
Quantum Dots: While the direct use of benzo[f] lookchem.comnih.govphenanthroline in the synthesis of quantum dots (QDs) is an emerging area, the functionalization of QD surfaces with such ligands holds considerable promise. QDs are semiconductor nanocrystals with size-tunable optical and electronic properties. nih.gov Attaching benzo[f] lookchem.comnih.govphenanthroline derivatives to the surface of QDs could modulate their photoluminescence and facilitate their integration into biological systems for imaging and sensing applications. nih.gov
Exploration of Sustainable Synthesis Routes for Benzo[f]lookchem.comnih.govphenanthroline
The development of environmentally friendly and efficient methods for the synthesis of benzo[f] lookchem.comnih.govphenanthroline and its derivatives is a key focus of current research.
Green Chemistry Approaches: Researchers are actively exploring greener synthetic strategies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. One promising approach involves the use of microwave-assisted synthesis. For example, a green and efficient method for preparing functionalized 7-chloro-4-phenoxyquinolines has been developed using microwave irradiation in an ionic liquid, resulting in excellent yields and short reaction times. chemicalbook.com Similar principles can be applied to the synthesis of benzo[f] lookchem.comnih.govphenanthroline.
Catalyst-Free and Solvent-Free Reactions: A notable advancement is the development of catalyst-free and solvent-free synthetic methods. A rapid and efficient method for the synthesis of 6,7-dihydrodibenzo[b,j] lookchem.comnih.govphenanthroline derivatives has been achieved through the Friedländer condensation under solvent-free conditions using a catalytic amount of p-toluenesulphonic acid. nih.gov This approach not only simplifies the reaction procedure but also reduces the environmental impact.
Photocatalysis: Visible-light-triggered photocatalysis is emerging as a powerful tool for the synthesis of complex aromatic systems, including phenanthrenes and their aza-analogues. nih.gov This method utilizes light energy to promote radical cyclizations, offering a mild and efficient alternative to traditional synthetic routes that often require harsh conditions and transition-metal catalysts.
| Synthesis Method | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Synthesis of functionalized quinoline (B57606) derivatives. chemicalbook.com |
| Catalyst-Free/Solvent-Free Synthesis | Reduced waste, simplified purification, lower environmental impact. | Friedländer condensation for dihydrodibenzo[b,j] lookchem.comnih.govphenanthroline derivatives. nih.gov |
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. | Synthesis of phenanthrenes and aza-analogues via radical cyclization. nih.gov |
Challenges and Opportunities in Benzo[f]lookchem.comnih.govphenanthroline Research
Despite the growing interest in benzo[f] lookchem.comnih.govphenanthroline, several challenges remain, which in turn present significant opportunities for future research.
Challenges:
Functionalization: The selective functionalization of the benzo[f] lookchem.comnih.govphenanthroline core can be challenging due to the inherent reactivity of the different positions on the aromatic rings. Developing regioselective synthetic methods to introduce a variety of functional groups is crucial for tuning its properties for specific applications.
Solubility: The planar and rigid nature of the benzo[f] lookchem.comnih.govphenanthroline scaffold can lead to poor solubility in common organic solvents, which can hinder its processing and integration into devices.
Scale-up: Many of the current synthetic routes are performed on a laboratory scale. Developing scalable and cost-effective synthesis methods is essential for the commercial viability of benzo[f] lookchem.comnih.govphenanthroline-based materials.
Opportunities:
Novel Ligand Design: There is a vast opportunity to design and synthesize novel benzo[f] lookchem.comnih.govphenanthroline-based ligands with tailored electronic and steric properties for applications in catalysis, sensing, and materials science.
Exploration of Biological Activity: The structural similarity of benzo[f] lookchem.comnih.govphenanthroline to other biologically active polycyclic aromatic compounds suggests that its derivatives may possess interesting pharmacological properties worth exploring.
Development of New Materials: The unique photophysical and electronic properties of this compound open doors for the development of new generations of organic electronic materials, sensors, and smart materials.
Interdisciplinary Approaches to Benzo[f]phenanthroline Science
The full potential of benzo[f] lookchem.comnih.govphenanthroline can only be realized through collaborative efforts that bridge different scientific disciplines.
Computational Chemistry and Materials Science: Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, properties, and reactivity of benzo[f] lookchem.comnih.govphenanthroline and its derivatives. mdpi.com This theoretical understanding can guide the rational design of new materials with desired functionalities, accelerating the discovery process in materials science.
Chemistry and Biology: The intersection of chemistry and biology offers exciting avenues for research. For example, the development of benzo[f] lookchem.comnih.govphenanthroline-based fluorescent probes for biological imaging requires a close collaboration between synthetic chemists who design and create the molecules and biologists who evaluate their performance in cellular environments.
Organic Synthesis and Nanoscience: The integration of benzo[f] lookchem.comnih.govphenanthroline into nanostructures like nanoparticles and nanosensors necessitates a synergistic approach between organic chemists who synthesize the functional molecules and nanoscientists who develop the nanoscale platforms and devices.
By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of benzo[f] lookchem.comnih.govphenanthroline chemistry and pave the way for groundbreaking innovations in a wide range of fields.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4,7-phenanthroline derivatives, and how do reaction conditions influence product purity?
- Methodological Answer : Two pathways are widely used:
- De novo synthesis : Reacting 1,2-diaminobenzene with diethyl ethoxymethylene malonate forms the phenanthroline backbone. Substituted C3-units (e.g., halogenated precursors) enable 4,7-functionalization .
- Post-synthetic modification : Starting with 4,7-dichloro-1,10-phenanthroline, nucleophilic substitution (e.g., with alkoxy, aryloxy, or amino groups) introduces diverse substituents. Reaction conditions (temperature, solvent polarity) must optimize substitution efficiency while minimizing side reactions. Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How is structural characterization of 4,7-phenanthroline derivatives performed to confirm substitution patterns?
- Methodological Answer :
- ¹H NMR spectroscopy : Distinct proton environments in the phenanthroline moiety (e.g., shifts at δ 8.5–9.5 ppm for aromatic protons) confirm substitution positions. For example, 4,7-di(pyrrolidin-1-yl) derivatives show downfield shifts due to electron-donating groups .
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, validating regioselectivity in substituted derivatives (e.g., dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline) .
Q. What are the key applications of 4,7-phenanthroline in coordination chemistry?
- Methodological Answer : 4,7-Phenanthroline acts as a bidentate ligand for transition metals (e.g., Ru, Fe). Example protocols:
- Ruthenium complexes : React [(η⁶-cymene)RuCl₂]₂ with 4,7-phenanthroline under reflux to form tetranuclear assemblies. These complexes exhibit redox activity and potential in catalysis .
- Iron(II) complexes : Synthesize tris(4,7-substituted phenanthroline)iron(II) using modified literature procedures. Electrochemical studies (cyclic voltammetry) reveal ligand-dependent redox potentials .
Advanced Research Questions
Q. How do electrochemical oxidation and reduction mechanisms differ between halogenated and amine-substituted 4,7-phenanthrolines?
- Methodological Answer :
- Halogenated derivatives (e.g., 4,7-dichloro) : Reduction proceeds via stepwise cleavage of Cl⁻, forming radical anions and aryl anions. Oxidation generates unstable dimers through radical cation coupling .
- Amine-substituted derivatives (e.g., pyrrolidin-1-yl) : Oxidation produces hydroxylated derivatives (e.g., 2-hydroxypyrrolidine adducts), enhancing water solubility. Reduction removes pyrrolidine groups sequentially, monitored via mass spectrometry .
- Techniques : Use IR spectroelectrochemistry and DFT calculations to validate intermediates and propose mechanisms .
Q. What is the isomer-specific bioactivity of phenanthrolines, particularly in modulating chloride channels?
- Methodological Answer :
- Isomer comparison : 4,7-Phenanthroline exhibits lower potency (EC₅₀ ~710 mM) in activating CFTR chloride channels compared to 1,10- and 1,7-isomers (EC₅₀ ~612 mM). This disparity arises from its inability to chelate metals due to non-adjacent nitrogen positions .
- Experimental validation : Measure short-circuit current (SCC) in epithelial tissues using Ussing chambers. Fit data to Hill equations to quantify efficacy and cooperativity .
Q. How can 4,7-phenanthroline derivatives be tailored for DNA-binding studies or fluorescent probes?
- Methodological Answer :
- DNA intercalation : Synthesize imidazo[4,5-f]-1,10-phenanthroline derivatives (e.g., benzo[b]thiophene-substituted analogs). Use UV-vis titration and fluorescence quenching to determine binding constants (Kₐ ~10⁵ M⁻¹) .
- Fluorescent probes : Introduce electron-withdrawing groups (e.g., trifluoroethoxy) to enhance quantum yields. Characterize emission spectra in polar solvents (e.g., λₑₘ = 450–500 nm) .
Q. What are the biochemical implications of 4,7-phenanthroline’s differential inhibition of cholinesterases?
- Methodological Answer :
- Enzyme assays : 4,7-Phenanthroline weakly inhibits plasma butyrylcholinesterase (BChE) compared to 1,10-phenanthroline, suggesting BChE is not zinc-dependent. Use Ellman’s method with acetylthiocholine iodide to measure residual activity post-inhibition .
- Metal chelation studies : Compare inhibition in presence/absence of Zn²⁺ to confirm metalloenzyme status .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
